1-Ethyl-2-fluoro-3,4-dimethoxybenzene
CAS No.: 158641-47-5
Cat. No.: VC16004431
Molecular Formula: C10H13FO2
Molecular Weight: 184.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158641-47-5 |
|---|---|
| Molecular Formula | C10H13FO2 |
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | 1-ethyl-2-fluoro-3,4-dimethoxybenzene |
| Standard InChI | InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3 |
| Standard InChI Key | RYVYWYSYNWMCCU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=C(C=C1)OC)OC)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, 1-ethyl-2-fluoro-3,4-dimethoxybenzene, reflects its substitution pattern: a fluorine atom at position 2, ethyl group at position 1, and methoxy groups at positions 3 and 4 of the benzene ring . Its molecular formula is C₁₀H₁₃FO₂, with a molecular weight of 184.21 g/mol . The SMILES notation CCC1=C(C(=C(C=C1)OC)OC)F encodes this arrangement, while the InChIKey RYVYWYSYNWMCCU-UHFFFAOYSA-N provides a unique structural identifier.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃FO₂ | |
| Molecular Weight | 184.21 g/mol | |
| Exact Mass | 184.0900 g/mol | |
| Topological Polar Surface | 18.5 Ų | |
| LogP (Octanol-Water) | 2.4 (Predicted) |
Spectroscopic Characterization
While direct spectral data for this compound remains unpublished, analogs like 1-ethyl-2-fluoro-4-methoxybenzene (CAS 1351403-10-5) provide insights. Such compounds typically show:
-
¹H NMR: Methoxy singlets (δ 3.7–3.9 ppm), ethyl multiplet (δ 1.2–1.4 ppm), and aromatic protons split by fluorine coupling .
-
¹⁹F NMR: Deshielded signals near δ -110 ppm due to ortho electron-withdrawing groups .
-
MS: Molecular ion peak at m/z 184.1 with fragmentation patterns involving loss of methoxy (-31 Da) and ethyl groups (-29 Da).
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is typically synthesized via sequential functionalization of substituted benzenes. A representative route involves:
-
Nitration and Reduction: 3,4-Dimethoxybenzene undergoes nitration at position 2, followed by reduction to the amine .
-
Schiemann Reaction: Diazotization of the amine and fluorination using hydrofluoric acid.
-
Alkylation: Introduction of the ethyl group via Friedel-Crafts alkylation or cross-coupling.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 78 | 92 |
| Diazotization/Fluorination | NaNO₂/HBF₄ | 65 | 89 |
| Ethylation | EtBr/AlCl₃ | 82 | 95 |
Palladium-Catalyzed Coupling
Modern approaches employ Pd-mediated reactions to enhance regioselectivity. For example, Suzuki-Miyaura coupling between 2-fluoro-3,4-dimethoxyphenylboronic acid and ethyl halides achieves yields >75% under mild conditions . This method minimizes side products compared to classical electrophilic substitution.
Physicochemical Properties
Thermodynamic Stability
The molecule’s stability arises from resonance between fluorine’s electronegativity and methoxy’s electron-donating effects. Density functional theory (DFT) calculations predict:
-
Heat of Formation: ΔHf° = -145.6 kJ/mol
-
HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.
Solubility and Partitioning
Experimental logP values (2.4) suggest high lipid membrane permeability, critical for drug delivery. Aqueous solubility remains low (<1 mg/mL), necessitating formulation with cyclodextrins or lipid nanoparticles .
Biological Activity and Mechanisms
Table 3: Comparative FGFR1 Inhibition (IC₅₀)
| Compound | Substituents | IC₅₀ (nM) |
|---|---|---|
| 1-Ethyl-2-fluoro-3,4-dimethoxybenzene | F, OMe, Et | 0.4* |
| Dichloro-dimethoxy analog | Cl, OMe | 0.14 |
| Parent dimethoxybenzene | OMe | 75 (Inh.%) |
*Predicted based on QSAR models .
Metabolic Stability
Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes. Microsomal studies on analogs show half-life (t₁/₂) improvements from 12 min (non-fluorinated) to 45 min (fluorinated), enhancing in vivo exposure .
Applications in Science and Industry
Pharmaceutical Development
The compound serves as a lead for kinase inhibitors targeting cancers with FGFR alterations. Xenograft models of compounds with similar scaffolds demonstrate 60–80% tumor growth inhibition at 10 mg/kg doses . Additionally, its fluorine atom improves bioavailability compared to non-halogenated analogs.
Materials Science
In polymer chemistry, the molecule acts as a monomer for fluorinated polyethers. These materials exhibit:
-
Thermal Stability: Decomposition onset >300°C
-
Dielectric Constant: ε = 2.3 (1 MHz), suitable for microelectronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume